



Molecular formula and weight of 1-(4-Chlorophenyl)-1-phenylacetone

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Compound of Interest

1-(4-Chlorophenyl)-1phenylacetone

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An In-Depth Technical Guide to 1-(4-Chlorophenyl)-1-phenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **1-(4-Chlorophenyl)-1-phenylacetone**. This compound is a significant intermediate in organic synthesis and serves as a crucial analytical reference standard in forensic chemistry, particularly in the context of illicit amphetamine production. This document outlines its molecular characteristics, provides a detailed synthesis protocol based on the Friedel-Crafts acylation reaction, and describes a standard analytical methodology using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

1-(4-Chlorophenyl)-1-phenylacetone, a ketone, is a compound of interest in both synthetic organic chemistry and analytical forensic science. Its chemical structure lends itself to a variety of transformations, making it a versatile building block for more complex molecules.[1] In the realm of forensic science, it is recognized as an impurity associated with the illicit synthesis of amphetamine, where phenylacetone (also known as P2P) is a primary precursor.[1][2] The



identification and quantification of such impurities can provide valuable intelligence regarding the synthetic route employed in clandestine laboratories.[1][2]

Molecular and Physicochemical Properties

The fundamental molecular and physical characteristics of **1-(4-Chlorophenyl)-1- phenylacetone** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C15H13CIO	[2][3][4]
Molecular Weight	244.71 g/mol	[2][3][4]
IUPAC Name	1-(4-chlorophenyl)-1- phenylpropan-2-one	[3][4]
CAS Number	42413-59-2	[3][4]
Appearance	Colorless oil (predicted)	
Boiling Point	Not precisely determined	
Melting Point	Not precisely determined	
Solubility	Soluble in organic solvents	[5]

Synthesis of 1-(4-Chlorophenyl)-1-phenylacetone

A common and conceptually straightforward method for the synthesis of aryl ketones such as **1-(4-Chlorophenyl)-1-phenylacetone** is the Friedel-Crafts acylation.[1][6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

- 1-Phenylacetone
- Chlorobenzene



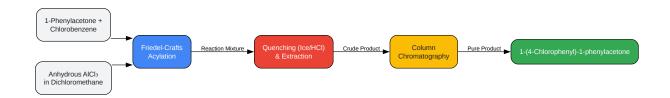
- Anhydrous Aluminum Chloride (AlCl₃)
- Dry Dichloromethane (CH₂Cl₂)
- Hydrochloric Acid (HCl), dilute solution
- Sodium Bicarbonate (NaHCO₃), saturated solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
 reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in dry
 dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of 1phenylacetone in dry dichloromethane from the dropping funnel. After the addition is complete, add chlorobenzene dropwise to the reaction mixture.
- Reaction: Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
- Work-up: Upon completion, carefully pour the reaction mixture over crushed ice and acidify with dilute hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
 Combine the organic extracts.
- Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.



- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 1-(4-Chlorophenyl)-1-phenylacetone.



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Figure 1. Synthetic workflow for **1-(4-Chlorophenyl)-1-phenylacetone**.

Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like **1-(4-Chlorophenyl)-1-phenylacetone**.[1]

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas Chromatograph (GC) equipped with a mass selective detector (MSD)
- Capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., HP-5MS or equivalent)
- Autosampler

Materials:

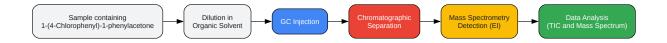


- Sample of 1-(4-Chlorophenyl)-1-phenylacetone
- High-purity solvent for sample dilution (e.g., methanol or ethyl acetate)
- Internal standard (optional, for quantitative analysis)

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. If an
 internal standard is used, it should be added to the sample solution at a known
 concentration.
- GC-MS Parameters:
 - Injector Temperature: Typically 250-280 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at a rate of 15 °C/min, and holding for 5 minutes.
 - MSD Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: Typically 230 °C.
 - Quadrupole Temperature: Typically 150 °C.
 - Scan Range: A mass range of m/z 40-400 is generally sufficient.
- Data Acquisition and Analysis: Inject the prepared sample into the GC-MS system. The
 resulting total ion chromatogram (TIC) will show peaks corresponding to the separated
 components. The mass spectrum of the peak corresponding to 1-(4-Chlorophenyl)-1phenylacetone can be compared to a reference library for confirmation. For quantitative
 analysis, a calibration curve would be constructed using standards of known concentrations.





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